2-[(4-Chlorophenyl)thio]thiophene
Overview
Description
2-[(4-Chlorophenyl)thio]thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of the 4-chlorophenylthio group in this compound imparts unique chemical and physical properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)thio]thiophene typically involves the reaction of 4-chlorothiophenol with thiophene under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)thio]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
2-[(4-Chlorophenyl)thio]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)thio]thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the 4-chlorophenylthio group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound without the 4-chlorophenylthio group.
2-Phenylthiophene: Similar structure but with a phenyl group instead of a 4-chlorophenylthio group.
2-(4-Methylphenyl)thiophene: Contains a 4-methylphenyl group instead of a 4-chlorophenylthio group.
Uniqueness
2-[(4-Chlorophenyl)thio]thiophene is unique due to the presence of the 4-chlorophenylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClS2/c11-8-3-5-9(6-4-8)13-10-2-1-7-12-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAUZDSRZBRMNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)SC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381224 | |
Record name | 2-[(4-chlorophenyl)thio]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139120-68-6 | |
Record name | 2-[(4-chlorophenyl)thio]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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